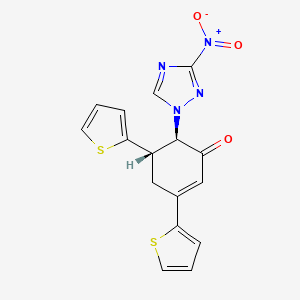![molecular formula C19H19N5O7 B11538068 N'-[(1E)-(2-morpholin-4-yl-5-nitrophenyl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B11538068.png)
N'-[(1E)-(2-morpholin-4-yl-5-nitrophenyl)methylene]-2-(4-nitrophenoxy)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-NITROPHENOXY)ACETOHYDRAZIDE is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-NITROPHENOXY)ACETOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 2-(morpholin-4-yl)quinoline-3-carbaldehyde with substituted anilines in methanol in the presence of a catalytic amount of glacial acetic acid . The reaction conditions often require refluxing and careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
化学反应分析
Types of Reactions
N’-[(E)-[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-NITROPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.
科学研究应用
N’-[(E)-[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-NITROPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential antimicrobial activity against various microorganisms.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of N’-[(E)-[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-NITROPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The nitro groups and morpholine ring play crucial roles in its biological activity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular membranes, affecting their integrity and function.
相似化合物的比较
Similar Compounds
N’-[(E)-[2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE]ANILINE: This compound shares the morpholine and quinoline moieties but differs in its overall structure and specific functional groups.
5-(MORPHOLIN-4-YL)-N’-SULFONYL-1,2,3-THIADIAZOLE-4-AMIDINES: This compound contains a morpholine ring and a thiadiazole moiety, offering different chemical properties and biological activities.
Uniqueness
N’-[(E)-[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-NITROPHENOXY)ACETOHYDRAZIDE is unique due to its combination of nitrophenyl groups, morpholine ring, and aceto-hydrazide moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C19H19N5O7 |
|---|---|
分子量 |
429.4 g/mol |
IUPAC 名称 |
N-[(E)-(2-morpholin-4-yl-5-nitrophenyl)methylideneamino]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C19H19N5O7/c25-19(13-31-17-4-1-15(2-5-17)23(26)27)21-20-12-14-11-16(24(28)29)3-6-18(14)22-7-9-30-10-8-22/h1-6,11-12H,7-10,13H2,(H,21,25)/b20-12+ |
InChI 键 |
RDMAQMOHISXNNM-UDWIEESQSA-N |
手性 SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11537993.png)
![4-bromo-2-chloro-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11537996.png)
![2-[3-(4-Fluorophenyl)-5-[4-(propan-2-YL)phenyl]-4,5-dihydro-1H-pyrazol-1-YL]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11538002.png)
![3-[(4-Benzylpiperidin-1-yl)methyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B11538006.png)
![N-(4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B11538017.png)
![3-Bromo-N'-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11538034.png)
![3-[(3-Nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B11538037.png)
![2,7-dicyclooctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B11538039.png)
![2-methoxy-4-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11538044.png)
![N-(2-{[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11538046.png)
![3-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11538047.png)

![(3Z)-3-[(2-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11538052.png)
![4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11538056.png)
